Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with significant pharmacological potential. It is primarily recognized for its applications in treating myotonic dystrophy type 1 and other disorders associated with RNA repeat expansions. This compound belongs to a class of molecules that exhibit properties beneficial for neurological conditions. Its structural characteristics and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride can be classified as an organic compound, specifically an ester derivative. The compound's molecular formula is , and it has a molecular weight of approximately 193.67 g/mol. The compound is often referenced in scientific literature and patent documents, highlighting its relevance in drug development and therapeutic applications .
The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride involves several steps, typically starting from cyclopentane derivatives. One common method includes the reaction of cyclopentanecarboxylic acid with ethyl chloroacetate, followed by the introduction of an aminoethyl group through reductive amination or similar techniques.
Key steps in the synthesis include:
The molecular structure of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride features a cyclopentane ring substituted with an aminoethyl group and an ester functional group. The InChI key for this compound is RYBMXCZWUCHLJB-UOERWJHTSA-N, which provides a unique identifier for its chemical structure.
The structure can be represented as follows:
Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions typical for amines and esters, including:
These reactions are crucial for understanding the reactivity and potential modifications of the compound for therapeutic purposes .
The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is primarily linked to its ability to modulate RNA metabolism. It acts on specific pathways involved in RNA repeat expansion disorders by influencing splicing factors or stabilizing certain RNA structures.
Research indicates that compounds like this can interact with RNA-binding proteins, potentially leading to altered gene expression profiles that are beneficial in conditions like myotonic dystrophy type 1 .
Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and application in laboratory settings.
Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Retrosynthetic disassembly of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride reveals strategic bond disconnections to simplify precursor selection. The primary disconnection targets the C1-carboxylate group, suggesting cyclopentane-1,1-dicarboxylate derivatives as viable starting materials. Monohydrolysis of diethyl cyclopentane-1,1-dicarboxylate followed by Curtius rearrangement or Hoffman degradation could install the 2-aminoethyl moiety [4]. Alternative pathways involve late-stage N-functionalization, where 1-(2-azidoethyl)cyclopentane-1-carboxylate undergoes Staudinger reduction or hydrogenation to furnish the primary amine. The hydrochloride salt forms via final-stage protonation, requiring consideration of acid-labile protecting groups during earlier synthesis [5]. Transition-metal-catalyzed C(sp³)–H functionalization of cyclopentane scaffolds presents a convergent approach, leveraging directing groups (e.g., pyridines, oxazolines) to install the aminoethyl chain at the C1 position [4].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Precursor | Key Transformation | Challenges |
---|---|---|---|
C1-COOEt bond | 1-(Carboxy)cyclopentaneacetic acid | Esterification/decarboxylation | Regioselective carboxylation |
C1-C(aminoethyl) bond | Ethyl cyclopentanecarboxylate | C(sp³)–H activation/alkylation | Stereocontrol at C1 |
N-H bond (amine) | 1-(2-Azidoethyl)cyclopentane-1-carboxylate | Azide reduction | Azide handling safety |
Hydrochloride salt | Free base amine | Acid crystallization | Polymorph control |
Stereocontrol at the cyclopentane C1 position is critical for biological efficacy, necessitating enantioselective methods. Chiral pool exploitation utilizes natural amino acids (e.g., (1R,2S)-2-aminocyclopentanecarboxylic acid derivatives) as starting materials. Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride (CAS: 945935-60-4) serves as a synthon for side-chain elongation via Arndt-Eistert homologation, though epimerization risks require low-temperature diazomethane handling [6] [9]. Enzymatic resolution of racemic ethyl 1-(cyanoethyl)cyclopentane-1-carboxylate using lipases (e.g., Candida antarctica lipase B) achieves >98% ee through selective hydrolysis of one enantiomer. This leverages the steric bias of the cyclopentane ring to differentiate enantiomer reactivity [1]. Asymmetric catalysis employs palladium-catalyzed C–H activation directed by chiral oxazolines or pyridines. For example, Pd(II)/L1-catalyzed (L1 = N-acetyl-L-phenylalanine) arylation of cyclopentane derivatives installs aryl groups adjacent to the future aminoethyl chain, with subsequent hydrogenolysis cleaving the directing group [4] [10]. Michael additions to cyclopentenone acceptors using chiral organocatalysts (e.g., MacMillan catalysts) yield trans-2,3-disubstituted cyclopentanes with >90% de, though further functionalization to quaternary C1 centers remains challenging.
The primary amine and ester functionalities demand orthogonal protection during synthesis to prevent side reactions. Amine protection employs carbamates due to their stability and diverse deprotection triggers:
Table 2: Protecting Group Strategy for Key Functional Groups
Group | Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility with Cyclopentane Ester |
---|---|---|---|---|
Primary amine | Boc | (Boc)₂O, base | TFA or HCl/dioxane | Excellent |
Primary amine | Cbz | CbzCl, base | H₂, Pd/C | Good |
Primary amine | Fmoc | Fmoc-OSu, base | Piperidine/DMF | Moderate (base-sensitive) |
Carboxylic acid | Methyl ester | CH₃I, K₂CO₃ | LiOH/THF/H₂O | N/A |
Carboxylic acid | Benzyl ester | BnBr, K₂CO₃ | H₂, Pd/C | N/A |
Ester protection utilizes methyl or benzyl esters due to their resilience during amine deprotection. Benzyl esters offer orthogonality to Boc when removed via hydrogenolysis, while methyl esters withstand catalytic hydrogenation but require saponification for deprotection [2]. For 1,3-difunctionalized cyclopentanes, acetonide protection of vicinal diols may be employed if hydroxyl groups are present in earlier intermediates [2].
Hydrochloride salt formation enhances stability and crystallinity but requires precise control over stoichiometry and crystal morphology. Solvent selection influences polymorph formation:
Acidification protocols include:
Co-crystal screening with dicarboxylic acids (e.g., maleic, tartaric acids) modifies dissolution profiles. Fluoxetine hydrochloride-maleic acid co-crystals exhibit 3.2-fold higher aqueous solubility than pure API, suggesting potential for bioavailability enhancement. However, hydrochloride salt purity must exceed 99% before co-crystallization to prevent impurity amplification [5].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Conditions | Impact on Product |
---|---|---|
Solvent System | EtOH/H₂O (7:3 v/v) | High-purity monohydrate (>99.5% ee) |
THF/EtOAc (1:1 v/v) | Anhydrous form, faster dissolution | |
Acid Source | 2M HCl in H₂O | Requires anti-solvent precipitation |
HCl gas in iPrOAc | Controlled particle size distribution | |
Cooling Rate | 0.5°C/min | Large crystals, low occlusions |
Rapid quenching | Amorphous byproduct formation | |
Counterion Effect | Maleic acid co-crystal | ↑ Solubility in pH 4.6/7.0 buffers |
L-Tartaric acid co-crystal | ↑ Powder dissolution rate |
Crystallization kinetics are optimized by seeding with the desired polymorph and controlling supersaturation (typically 20–30% relative). Cooling rates of 0.5°C/min from 50°C to 0°C minimize inclusion of mother liquor, yielding >99.5% pure hydrochloride salt [5] [10].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3